

Vinaginsenoside R8: A Technical Guide on its Discovery, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R8 is a dammarane-type triterpenoid saponin that has garnered interest for its specific biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Vinaginsenoside R8. It details the experimental protocols for its isolation and structure elucidation, and summarizes its known biological effects, with a focus on its antiplatelet aggregation properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ginsenosides, the pharmacologically active constituents of Panax species (ginseng), are a diverse group of triterpenoid saponins with a wide range of reported therapeutic effects. Within this large family of compounds, **Vinaginsenoside R8** has been identified as a constituent with noteworthy biological activity. Its discovery has contributed to the expanding chemical library of ginsenosides and has opened new avenues for pharmacological research, particularly in the context of cardiovascular health.

Discovery and History



Vinaginsenoside R8 was first reported as a known triterpenoid glycoside isolated from the rhizomes of Panacis majoris in a study published in 2016 by Min Li, Yongri Jin, Xiaozhong Wang, and Xuwen Li in the journal Chemical Research in Chinese Universities. In their investigation of the chemical constituents of Panacis majoris, the researchers isolated Vinaginsenoside R8, referred to as compound 5 in the publication, along with a new triterpenoid glycoside and six other known ginsenosides. This work marked the first instance of Vinaginsenoside R8 being identified from this particular plant species.

Physicochemical Properties

The fundamental physicochemical properties of **Vinaginsenoside R8** are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |
|------------------|------------------------------------|--------|
| Chemical Formula | C48H82O19 | [1] |
| Molecular Weight | 963.17 g/mol | [1] |
| CAS Number | 156042-22-7 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98.0% (as commercially available) | [3] |

Experimental Protocols Isolation of Vinaginsenoside R8

While the definitive full-text experimental details from the original discovery paper by Min Li et al. are not widely accessible, a general methodology for the isolation of ginsenosides from Panax species can be outlined. This typically involves extraction followed by multiple chromatographic steps.

4.1.1. Extraction



- Air-dried and powdered rhizomes of Panacis majoris are extracted with a polar solvent, typically methanol or ethanol, at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
- 4.1.2. Chromatographic Purification The crude extract is subjected to a series of column chromatography steps to separate the complex mixture of compounds. A representative workflow is as follows:



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Figure 1: General workflow for the isolation of **Vinaginsenoside R8**.

- Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, such as chloroform-methanol, to separate compounds based on polarity.
- Macroporous Resin Chromatography: Fractions containing saponins are often further purified using macroporous resin chromatography (e.g., MCI gel CHP-20) with a methanolwater gradient.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain
 Vinaginsenoside R8 with high purity is typically achieved using preparative reverse-phase
 HPLC (RP-HPLC) on an ODS column with a suitable mobile phase, such as acetonitrile water.

Structure Elucidation

The structure of **Vinaginsenoside R8** was elucidated using a combination of spectroscopic techniques.



- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments in the molecule, respectively.
 - 2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
 - Correlation Spectroscopy (COSY): Identifies proton-proton couplings.
 - Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
 - Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.

Biological Activity: Antiplatelet Aggregation

The most prominently reported biological activity of **Vinaginsenoside R8** is its ability to inhibit platelet aggregation.

Quantitative Data

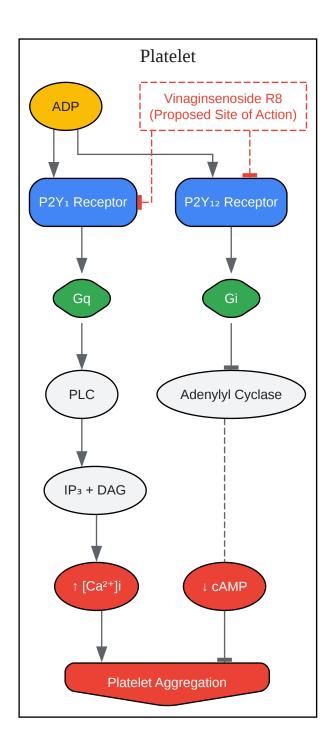
The inhibitory effect of **Vinaginsenoside R8** on platelet aggregation was quantified in the study by Min Li et al. (2016).

| Assay | Inducer | IC ₅₀ (μM) | Source |
|----------------------|--------------------------------|-----------------------|--------|
| Platelet Aggregation | Adenosine Diphosphate (ADP) | 25.18 | [3] |

Proposed Mechanism of Action



While specific studies on the signaling pathway of **Vinaginsenoside R8** are limited, its inhibitory effect on ADP-induced platelet aggregation suggests an interaction with the ADP signaling cascade. Platelet activation by ADP involves two key purinergic receptors: P2Y₁ and P2Y₁₂. The binding of ADP to these receptors initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation.



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Figure 2: Simplified ADP-induced platelet aggregation pathway and the potential inhibitory role of **Vinaginsenoside R8**.

It is hypothesized that **Vinaginsenoside R8** may act as an antagonist at one or both of the P2Y receptors, thereby preventing the downstream signaling events that lead to platelet aggregation. Further research is required to elucidate the precise molecular targets and the exact mechanism of action.

Conclusion and Future Directions

Vinaginsenoside R8 is a naturally occurring ginsenoside with demonstrated antiplatelet aggregation activity. This technical guide has summarized the key information regarding its discovery, isolation, and biological properties. To advance the potential therapeutic applications of **Vinaginsenoside R8**, future research should focus on:

- Full Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets of **Vinaginsenoside R8** within the platelet aggregation cascade.
- In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo antithrombotic efficacy and to assess the safety profile, including potential bleeding risks.
- Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of Vinaginsenoside R8
 could help in identifying the key structural features responsible for its biological activity and in
 optimizing its potency and selectivity.

This foundational knowledge will be instrumental for the scientific community in exploring the full therapeutic potential of **Vinaginsenoside R8**.

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